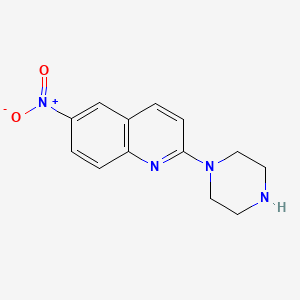

6-硝基喹嗪

描述

Synthesis Analysis

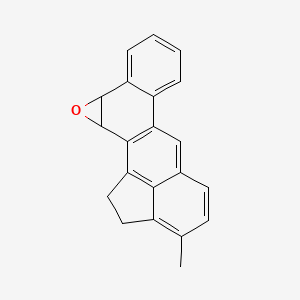

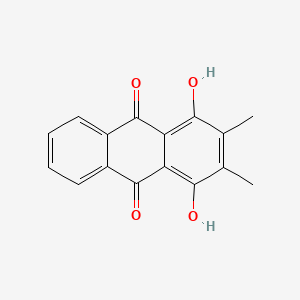

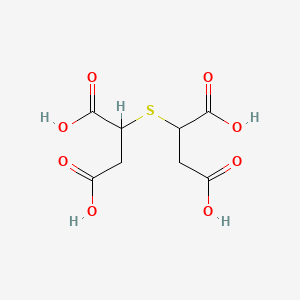

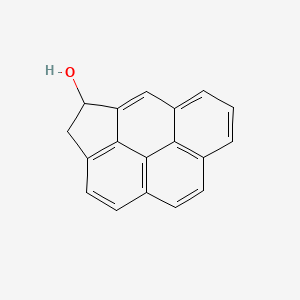

The synthesis of 6-Nitroquipazine and its analogs involves complex organic reactions, aiming to optimize the binding affinity for the serotonin transporter. For instance, the novel analogue 5-methyl-6-nitroquipazine was synthesized and radiolabeled, demonstrating a high affinity for the serotonin transporter, making it a promising candidate for positron emission tomography (PET) imaging of the serotonin uptake system (Sandell et al., 2002).

科学研究应用

神经递质系统研究

6-硝基喹嗪是神经元 5-羟色胺 (5-HT;血清素) 摄取的强效且选择性抑制剂。它已广泛用于研究血清素摄取系统。值得注意的是,研究表明 [3H]6-硝基喹嗪与大鼠脑膜结合,表明存在与神经元 5-HT 转运蛋白复合物相关的单个可饱和高亲和力结合成分。这使其成为研究 5-HT 摄取系统的极佳放射性配体 (Hashimoto & Goromaru, 1990).

放射性配体的开发

6-硝基喹嗪已被用于放射性配体的合成,特别是用于脑中血清素转运蛋白的正电子发射断层扫描 (PET) 和单光子发射计算机断层扫描 (SPECT) 成像。这些研究对于理解各种神经精神疾病至关重要。例如,[3H]6-硝基喹嗪已被证明可以在小鼠脑中标记 5-HT 摄取位点,为神经科学研究提供了宝贵的信息 (Hashimoto & Goromaru, 1990).

结合亲和力研究

各种研究已经合成并测试了 6-硝基喹嗪的衍生物,以探索它们取代 [3H]西酞普兰与大鼠皮质膜结合的潜在能力。这些研究有助于理解不同化合物的结合亲和力及其作为血清素转运蛋白抑制剂的潜力 (Lee et al., 2000).

血小板研究

研究还扩展到人类血小板,其中 [3H]6-硝基喹嗪与人血小板膜的结合特性已被研究。这项研究对于理解人血小板中的血清素转运蛋白具有重要意义,这可能与各种医疗状况有关 (Hashimoto & Goromaru, 1990).

新型衍生物的合成

人们已经努力合成 6-硝基喹嗪的新衍生物,然后评估它们的结合亲和力和作为血清素转运蛋白抑制剂的潜力。这项研究对于开发与血清素转运蛋白相关的疾病的新治疗剂至关重要 (Lee et al., 2002).

作用机制

Target of Action

6-Nitroquipazine is a potent and selective serotonin reuptake inhibitor . Its primary target is the serotonin transporter (SERT) . SERT plays a crucial role in the termination of serotonin-mediated neuronal signaling .

Mode of Action

6-Nitroquipazine interacts with SERT, inhibiting its function . The compound exhibits high affinity for SERT .

Biochemical Pathways

The primary biochemical pathway affected by 6-Nitroquipazine is the serotonin reuptake pathway . By inhibiting SERT, 6-Nitroquipazine increases the concentration of serotonin at the synapse, enhancing serotonergic neuronal transmission .

Pharmacokinetics

Its high affinity for sert suggests that it may have good bioavailability .

Result of Action

The inhibition of SERT by 6-Nitroquipazine leads to increased levels of serotonin in the synaptic cleft . This can enhance serotonergic neuronal transmission . Additionally, 6-Nitroquipazine has been found to inhibit melanogenesis in-vitro, suggesting potential use for skin whitening .

安全和危害

未来方向

生化分析

Biochemical Properties

6-Nitroquipazine plays a significant role in biochemical reactions by inhibiting the reuptake of serotonin, a key neurotransmitter. It interacts primarily with the serotonin transporter (SERT), which is responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron . By binding to SERT, 6-Nitroquipazine prevents serotonin reuptake, thereby increasing its availability in the synaptic cleft and enhancing serotonergic signaling . This interaction is crucial for its function as an SSRI and its potential therapeutic applications.

Cellular Effects

6-Nitroquipazine affects various types of cells and cellular processes. In particular, it has been shown to influence the survival and hemolymph composition of larval mosquitoes, Aedes aegypti . The compound’s impact on cell function includes alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Nitroquipazine has been found to decrease sodium ion concentrations in hemolymph, indicating its role in ion regulation and homeostasis . Additionally, it inhibits melanogenesis in human melanoma cells, highlighting its potential in modulating cellular processes related to pigmentation .

Molecular Mechanism

At the molecular level, 6-Nitroquipazine exerts its effects by binding to the serotonin transporter (SERT) and inhibiting its function . This inhibition prevents the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft. The elevated serotonin levels enhance serotonergic neuronal transmission, which is the basis for its antidepressant effects . The compound’s high affinity for SERT is a key factor in its mechanism of action, making it a potent SSRI .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Nitroquipazine have been observed to change over time. The compound exhibits high stability and affinity for SERT, maintaining its inhibitory effects over extended periods . Long-term studies have shown that continuous exposure to 6-Nitroquipazine can lead to alterations in cellular function, including changes in gene expression and cellular metabolism . These temporal effects are crucial for understanding the compound’s long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of 6-Nitroquipazine vary with different dosages in animal models. Studies have shown that at low doses, the compound effectively inhibits serotonin reuptake without causing significant adverse effects . At higher doses, 6-Nitroquipazine can lead to toxic effects, including disruptions in ion balance and cellular homeostasis . These dosage-dependent effects are important for determining the therapeutic window and potential toxicity of the compound.

Metabolic Pathways

6-Nitroquipazine is involved in metabolic pathways related to serotonin regulation. It interacts with enzymes and cofactors associated with serotonin metabolism, influencing metabolic flux and metabolite levels . The compound’s inhibition of SERT affects the overall serotonin turnover, leading to increased serotonin availability and altered metabolic pathways . Understanding these metabolic interactions is essential for elucidating the compound’s biochemical effects.

Transport and Distribution

Within cells and tissues, 6-Nitroquipazine is transported and distributed primarily through its interaction with the serotonin transporter (SERT) . The compound’s high affinity for SERT facilitates its uptake and accumulation in serotonergic neurons, where it exerts its inhibitory effects . This targeted distribution is crucial for its function as an SSRI and its potential therapeutic applications.

Subcellular Localization

6-Nitroquipazine’s subcellular localization is primarily within the presynaptic terminals of serotonergic neurons, where it interacts with the serotonin transporter (SERT) . This localization is essential for its inhibitory effects on serotonin reuptake and its role in enhancing serotonergic signaling . The compound’s targeting to specific cellular compartments is mediated by its high affinity for SERT and its ability to bind to the transporter with high specificity .

属性

IUPAC Name |

6-nitro-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c18-17(19)11-2-3-12-10(9-11)1-4-13(15-12)16-7-5-14-6-8-16/h1-4,9,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDBEAVVGFNWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044001 | |

| Record name | 6-Nitroquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77372-73-7 | |

| Record name | 6-Nitroquipazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77372-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitroquipazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077372737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitroquipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DU-24565 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28M0X094BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

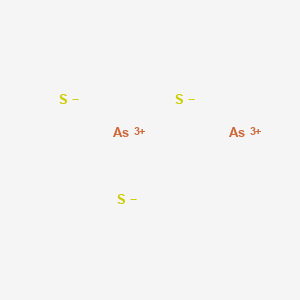

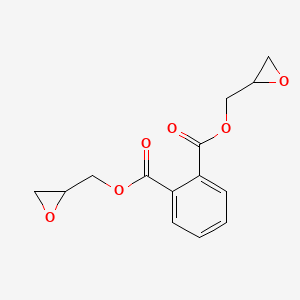

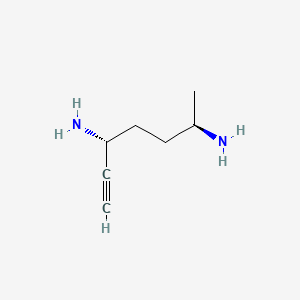

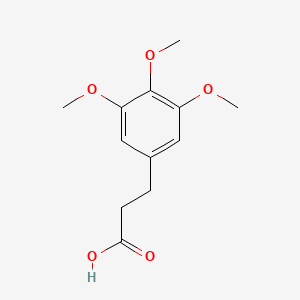

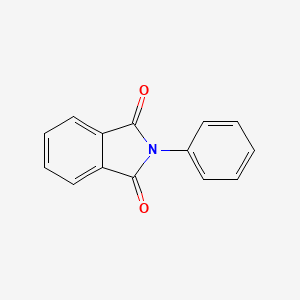

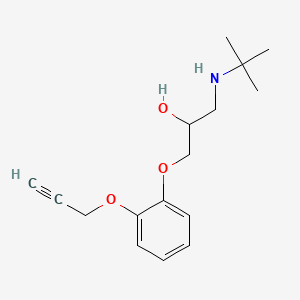

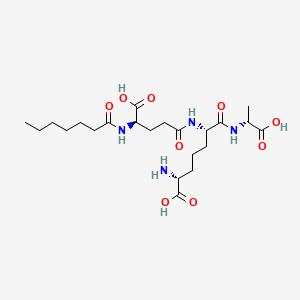

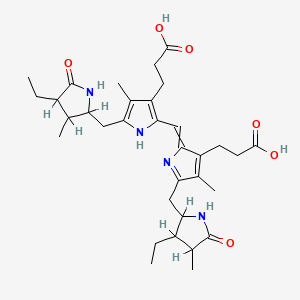

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B1217351.png)